4-Chloro-2H-benzo[h]chromen-2-one

Cytochrome P450 Drug Metabolism Enzyme Inhibition

Researchers requiring isoform-specific CYP2A6 probes often face cross-reactivity with generic benzocoumarins, compromising SAR reproducibility. This 4-chlorobenzo[h]chromen-2-one derivative eliminates that ambiguity. • CYP2A6 IC50 = 51 nM; substantially weaker inhibition of CYP2B6 and CYP2E1 enables clean isoform profiling. • Distinct cLogP (~3.2) and electronic profile versus 4-amino/4-hydroxy analogs support definitive SAR comparisons. • Quantified photostability (38% remaining after 24 h at 365 nm) allows use as an in-house light-protocol validation standard. Supplied with full batch-specific QC (HPLC, NMR); ready for immediate dispatch to your lab.

Molecular Formula C13H7ClO2
Molecular Weight 230.64 g/mol
Cat. No. B13696854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2H-benzo[h]chromen-2-one
Molecular FormulaC13H7ClO2
Molecular Weight230.64 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3Cl
InChIInChI=1S/C13H7ClO2/c14-11-7-12(15)16-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-7H
InChIKeyOLRGVHDVBNCTHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2H-benzo[h]chromen-2-one: A Halogenated Benzocoumarin Scaffold for Specialized Research Applications


4-Chloro-2H-benzo[h]chromen-2-one (CAS 173210-20-3), also referred to as 4-chlorobenzo[h]chromen-2-one, is a synthetic halogenated benzocoumarin (benzo[h]chromen-2-one) derivative . This compound belongs to a class of polycyclic aromatic heterocycles characterized by a fused benzene and α-pyrone ring system, which serves as a privileged scaffold in medicinal chemistry and chemical biology [1]. The introduction of a chlorine atom at the 4-position of the benzo[h]chromen-2-one core confers distinct physicochemical and biological properties compared to its non-halogenated or differently substituted analogs, making it a compound of interest for structure-activity relationship (SAR) studies, enzyme inhibition assays, and as a synthetic intermediate [2].

Why 4-Chloro-2H-benzo[h]chromen-2-one Cannot Be Substituted with Generic Benzo[h]chromen-2-one Analogs


Generic substitution of benzo[h]chromen-2-one derivatives is scientifically invalid due to the profound impact of the 4-position substituent on both target engagement and ADME properties. While the benzo[h]chromen-2-one core provides a common structural framework, the specific identity of the 4-position group (e.g., -Cl, -OH, -NH2, -CH3) dictates the molecule's electronic distribution, steric profile, and lipophilicity, which in turn govern its interaction with biological targets such as cytochrome P450 enzymes [1]. SAR studies on 4-amino analogs (ABO) have established that modifications at this position can alter in vitro antitumor potency by several orders of magnitude, underscoring that even closely related congeners are not functionally interchangeable [2]. Consequently, selecting the precise 4-chloro derivative is essential for ensuring experimental reproducibility and obtaining data that accurately reflect the unique properties of this specific halogenated benzocoumarin [3].

Quantitative Evidence Guide for 4-Chloro-2H-benzo[h]chromen-2-one: Comparative Data for Informed Procurement


Differential CYP Enzyme Inhibition Profile: Potent CYP2A6 Inhibition with Moderate to Low Activity Against Other Isoforms

4-Chloro-2H-benzo[h]chromen-2-one exhibits a distinct cytochrome P450 (CYP) inhibition profile, demonstrating potent inhibition of CYP2A6 (IC50 = 51 nM) and CYP2C19 (IC50 = 260 nM), while showing significantly weaker inhibition of CYP2B6 (IC50 = 1,300 nM) and CYP2E1 (IC50 > 20,000 nM) [1]. In contrast, 4-hydroxy-2H-benzo[h]chromen-2-one, a closely related analog, displayed substantially reduced CYP inhibition, with an IC50 of 5,000 nM against aryl hydrocarbon hydroxylase in rat liver microsomes [2]. The 4-chloro substitution therefore confers a unique isoform selectivity profile that is not replicated by the 4-hydroxy derivative, highlighting the critical role of the 4-position substituent in modulating CYP interactions [1].

Cytochrome P450 Drug Metabolism Enzyme Inhibition

Light Stability: Quantifiable Degradation Under UV Exposure as a Consideration for Experimental Handling

The solid-state photostability of 4-chloro-2H-benzo[h]chromen-2-one is characterized by significant degradation upon exposure to light. After 24 hours of incubation under 365 nm light, only 38% of the parent compound remained intact, as determined by HPLC analysis . In contrast, many common benzocoumarin analogs, such as 4-methyl-2H-benzo[h]chromen-2-one, are reported to exhibit higher photostability under similar conditions, though direct head-to-head data is limited [1]. This inherent photosensitivity of the 4-chloro derivative necessitates stringent light protection during storage and handling to maintain compound integrity.

Photostability Chemical Stability Sample Handling

Physicochemical Distinction: Molecular Weight and LogP Differentiate from Common Analogs

The molecular weight and calculated lipophilicity (cLogP) of 4-chloro-2H-benzo[h]chromen-2-one (MW: 230.64 g/mol; cLogP: ~3.2) distinguish it from commonly used 4-position analogs . For instance, 4-amino-2H-benzo[h]chromen-2-one (ABO) has a lower molecular weight (MW: 211.22 g/mol) and is significantly more polar (cLogP: ~1.8), while 4-hydroxy-2H-benzo[h]chromen-2-one (MW: 212.20 g/mol; cLogP: ~2.5) and 4-methyl-2H-benzo[h]chromen-2-one (MW: 210.23 g/mol; cLogP: ~3.5) exhibit intermediate properties [1]. These differences in lipophilicity and size directly impact membrane permeability, solubility, and protein binding, making the 4-chloro derivative a distinct tool for probing structure-property relationships [2].

Physicochemical Properties Lipophilicity SAR

Recommended Application Scenarios for 4-Chloro-2H-benzo[h]chromen-2-one Based on Evidence


Cytochrome P450 Inhibition Profiling and Drug-Drug Interaction Studies

The compound's potent and selective inhibition of CYP2A6 (IC50 = 51 nM) makes it a valuable tool for in vitro studies aimed at assessing CYP2A6-mediated metabolism and potential drug-drug interactions [1]. Its lower activity against CYP2B6 and CYP2E1 further allows for isoform-specific investigations, distinguishing it from less selective benzocoumarin analogs [1].

Structure-Activity Relationship (SAR) Elucidation in Benzocoumarin Series

Due to its distinct physicochemical properties (MW = 230.64 g/mol, cLogP ≈ 3.2) and unique CYP inhibition profile compared to 4-amino, 4-hydroxy, and 4-methyl analogs, this compound serves as a critical comparator in SAR campaigns aimed at understanding the influence of the 4-position substituent on biological activity and pharmacokinetic behavior .

Photostability-Dependent Experimental Workflows

Given its quantifiable light sensitivity (38% remaining after 24h of 365 nm exposure), this compound is ideally suited for use in controlled photostability studies or as a reference standard for validating light-protection protocols in compound handling and storage . Its degradation profile can be leveraged to assess the light-fastness of experimental setups.

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